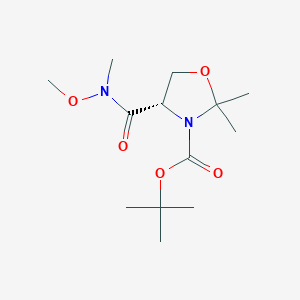

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USINQMZZDNKSQW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566133 | |

| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122709-21-1 | |

| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's Acylating Agent: A Technical Guide to N-Boc-N,O-isopropylidene-L-serine Weinreb Amide

For the forward-thinking researcher, scientist, and drug development professional, this guide unveils the chemical intricacies and synthetic utility of N-Boc-N,O-isopropylidene-L-serine Weinreb amide. We move beyond mere protocol to explore the foundational principles that make this chiral building block an indispensable tool in the synthesis of complex, high-value molecules.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and total synthesis, the demand for stereochemically pure building blocks is insatiable.[1] N-Boc-N,O-isopropylidene-L-serine Weinreb amide, a derivative of the naturally occurring amino acid L-serine, has emerged as a particularly valuable synthon. Its strategic importance lies in the harmonious combination of three key features: the versatile Weinreb amide functionality, the orthogonal Boc and isopropylidene protecting groups, and the inherent chirality derived from L-serine. This trifecta allows for the controlled and predictable introduction of a chiral β-hydroxy-α-amino acid motif, a common feature in a wide array of biologically active natural products and pharmaceuticals. This guide will provide an in-depth exploration of the synthesis, chemical properties, and applications of this powerful synthetic intermediate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is paramount for its effective use in synthesis. The following data provides a baseline for the identification and quality control of N-Boc-N,O-isopropylidene-L-serine Weinreb amide.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₅ |

| Molecular Weight | 288.34 g/mol |

| Appearance | White to pale-yellow crystal/powder |

| Storage | Sealed in a dry, room temperature environment |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the isopropylidene group (two singlets for the diastereotopic methyl groups), the methoxy and N-methyl groups of the Weinreb amide (singlets around 3.2 and 3.7 ppm, respectively), and the protons of the serine backbone.

-

¹³C NMR: The carbon NMR will display resonances for the carbonyls of the Boc and Weinreb amide groups, the quaternary carbon of the isopropylidene group, and the various aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (Boc) and the amide (Weinreb) functionalities, typically in the range of 1650-1750 cm⁻¹.

Synthesis: A Deliberate Path to a Powerful Intermediate

The synthesis of N-Boc-N,O-isopropylidene-L-serine Weinreb amide is a multi-step process that begins with the readily available and chiral L-serine. The chosen synthetic route is designed for efficiency, scalability, and preservation of stereochemical integrity.

The "Why": Strategic Considerations in the Synthetic Design

The synthetic strategy is guided by the need to selectively modify the functional groups of L-serine. The Boc group is chosen for the protection of the amine due to its stability under a wide range of reaction conditions and its facile removal with mild acid. The isopropylidene group serves to protect the vicinal hydroxyl and carboxyl groups, forming a rigid oxazolidine ring that also helps to control the stereochemistry of subsequent reactions. The final conversion to the Weinreb amide provides a stable, yet reactive, handle for the introduction of a wide variety of carbon nucleophiles.

Experimental Workflow: From L-Serine to the Weinreb Amide

The synthesis can be conceptualized as a three-stage process: protection of the amino and hydroxyl/carboxyl groups, and subsequent conversion to the Weinreb amide.

Caption: Synthetic workflow for N-Boc-N,O-isopropylidene-L-serine Weinreb amide.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of related compounds.

Step 1: Synthesis of N-Boc-L-serine

-

To a solution of L-serine in a mixture of dioxane and water, add a base such as sodium hydroxide.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Synthesis of (S)-tert-butyl 2,2-dimethyl-4-oxazolidinecarboxylate (N-Boc-N,O-isopropylidene-L-serine)

-

Dissolve N-Boc-L-serine in a suitable solvent such as acetone or dichloromethane.

-

Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product.

-

Dry the organic layer and concentrate to obtain the protected serine derivative.

Step 3: Synthesis of N-Boc-N,O-isopropylidene-L-serine Weinreb amide

-

To a solution of N-Boc-N,O-isopropylidene-L-serine in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add N,N'-carbonyldiimidazole (CDI).[1]

-

Stir the mixture for a short period to allow for the formation of the acylimidazolide intermediate.

-

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with a non-nucleophilic base (e.g., N-methylmorpholine) in an anhydrous solvent.

-

Add the neutralized hydroxylamine solution to the activated carboxylic acid derivative.

-

Allow the reaction to proceed to completion, then quench and perform an aqueous workup.

-

The crude product is then purified by column chromatography on silica gel to afford the pure Weinreb amide.

Chemical Reactivity and Synthetic Utility

The synthetic power of N-Boc-N,O-isopropylidene-L-serine Weinreb amide stems from the predictable and high-yielding reactions of the Weinreb amide moiety.[2]

The Weinreb Ketone Synthesis: A Gateway to Chiral Ketones

The hallmark reaction of Weinreb amides is their conversion to ketones upon treatment with organometallic reagents such as Grignard reagents or organolithiums.[3] A key advantage of this method is the prevention of over-addition to form tertiary alcohols, a common side reaction with other carboxylic acid derivatives.[3] This is due to the formation of a stable, chelated tetrahedral intermediate.

Caption: Mechanism of the Weinreb ketone synthesis.

This reaction provides a reliable method for the construction of carbon-carbon bonds and the synthesis of complex chiral ketones, which are themselves valuable intermediates in drug discovery.

Reduction to Chiral Aldehydes

The Weinreb amide can be cleanly reduced to the corresponding aldehyde using hydride reagents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).[4] The resulting N-Boc-N,O-isopropylidene-L-serinal is a valuable chiral building block for the synthesis of α-amino acids and other complex molecules.[5]

Applications in Total Synthesis and Medicinal Chemistry

The derivatives of N-Boc-N,O-isopropylidene-L-serine Weinreb amide are powerful tools in the synthesis of a variety of biologically active molecules. For example, the corresponding serine-derived Weinreb amide has been used in the straightforward synthesis of sphinganines.[6] Furthermore, the ability to generate chiral aldehydes and ketones from this precursor allows for its use in the synthesis of peptide isosteres, enzyme inhibitors, and other complex chiral molecules that are of interest in drug discovery.[7]

Conclusion: A Versatile and Indispensable Synthetic Tool

N-Boc-N,O-isopropylidene-L-serine Weinreb amide is more than just a chemical compound; it is a testament to the power of strategic molecular design. By combining the unique reactivity of the Weinreb amide with a robust and orthogonal protecting group strategy, chemists have at their disposal a versatile and reliable tool for the construction of complex, stereochemically defined molecules. Its applications in medicinal chemistry and total synthesis are vast and continue to expand, solidifying its place as an indispensable building block in the modern synthetic chemist's toolbox.

References

- MedchemExpress. N-BOC-DL-serine methyl ester. MedchemExpress.com. Accessed January 12, 2026.

- Wikipedia. Weinreb ketone synthesis. Wikipedia. Accessed January 12, 2026.

- Durand, P., et al. (1994). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.

- Avenoza, A., et al. (2001). Enantioselective synthesis of (S)- and (R)-α-methylserines: Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. Tetrahedron: Asymmetry, 12(7), 1075-1083.

- BenchChem. Function of serine and its derivatives in natural processes and medical chemistry. BenchChem. Accessed January 12, 2026.

- Malins, L. R., et al. (2014). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Organic Letters, 16(18), 4842–4845.

- Mahmood, A. (2018). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 34(6).

- Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294.

- Balasubramaniam, S., & Aidhen, I. S. (2008). Weinreb Amides in Organic Synthesis. Synthesis, 2008(23), 3707-3738.

- Sigma-Aldrich. α-Amino Weinreb Amides. Sigma-Aldrich. Accessed January 12, 2026.

- So, R. C., et al. (2004). Straightforward synthesis of sphinganines via a serine-derived Weinreb amide. The Journal of Organic Chemistry, 69(9), 3233–3235.

- Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E, E64, o2294.

- Gunda, V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351.

- Sigma-Aldrich. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. Sigma-Aldrich. Accessed January 12, 2026.

- Celgene Corporation. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. U.S.

- Bakry, R., et al. (2009). Medicinal applications of fullerenes. International Journal of Nanomedicine, 4, 639–649.

- National Center for Biotechnology Information. N-Boc-L-serine methyl ester. PubChem. Accessed January 12, 2026.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Straightforward synthesis of sphinganines via a serine-derived Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Structure Elucidation of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Foreword: The Logic of Structure Elucidation

In modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which all subsequent research—from understanding mechanism of action to ensuring regulatory compliance—is built. This guide addresses the structure elucidation of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, a chiral building block of significant interest. While seemingly a niche molecule, the principles and workflows detailed herein are universally applicable to a vast array of complex organic structures.

Our approach is not a mere recitation of analytical techniques. Instead, it is a narrative of scientific deduction. We begin with a hypothesis of the molecule's identity, derived from its logical synthesis. We then employ a synergistic suite of modern analytical methods—Mass Spectrometry, multi-dimensional NMR, and Chiral Chromatography—to systematically test and confirm every aspect of the proposed structure. Each technique provides a unique piece of the puzzle, and together, they form a self-validating system that ensures the highest degree of scientific certainty. This is the essence of rigorous structure elucidation: a journey from a plausible 2D drawing to a confirmed 3D reality.

Foundational Understanding: Synthesis as a Structural Blueprint

The target molecule, with CAS number 122709-21-1, is a derivative of L-serine, a naturally occurring amino acid.[1] Its structure is best understood by considering its logical synthetic pathway, which provides a foundational hypothesis for its connectivity and stereochemistry. The synthesis originates from the well-documented chiral synthon, (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, commonly known as Garner's aldehyde.[2][3]

The likely synthetic route involves the oxidation of Garner's aldehyde to the corresponding carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine to form the target Weinreb amide.[4] This pathway is critical because it implies the retention of the (S)-stereocenter derived from L-serine.

Caption: Proposed synthetic pathway to the target molecule.

The Analytical Workflow: A Multi-Pronged Strategy

Our core directive is to confirm the molecular formula, establish the precise atomic connectivity, and verify the absolute stereochemistry. A single technique is insufficient for this task. We will deploy an integrated workflow that leverages the strengths of multiple orthogonal analytical methods.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula and Key Fragments

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and formula, which are fundamental to confirming the compound's identity. High-Resolution Mass Spectrometry (HRMS) is essential for its ability to provide exact mass measurements, allowing for unambiguous molecular formula determination.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.[5]

-

Ionization Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ and other common adducts like [M+Na]⁺.

-

Mass Analysis: Acquire data over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Data Interpretation

The primary goal is to observe the protonated molecular ion and match its exact mass to the theoretical value.

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 289.1758 |

| [M+Na]⁺ | 311.1577 |

| Molecular Formula | C₁₃H₂₄N₂O₅ |

Beyond the molecular ion, the fragmentation pattern provides crucial structural clues. The Boc protecting group and the amide linkage are expected points of cleavage.

-

Loss of Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer. Expect to see fragments corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

-

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would result in the formation of an acylium ion.[6][7]

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities (splitting patterns), and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons are absent.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Predicted ¹H and ¹³C NMR Data & Interpretation

The following tables outline the predicted chemical shifts and assignments based on the proposed structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~1.45 | s | 9H | Boc (C(CH₃)₃) |

| b, c | ~1.50, ~1.60 | s, s | 3H, 3H | gem-dimethyl (C(CH₃)₂) |

| d | ~3.20 | s | 3H | Weinreb N-CH₃ |

| e | ~3.75 | s | 3H | Weinreb O-CH₃ |

| f, g | ~4.0-4.2 | m | 2H | Oxazolidine -CH₂- (H5) |

| h | ~4.5-4.7 | m | 1H | Oxazolidine -CH- (H4) |

-

Causality: The nine protons of the Boc group (a) are chemically equivalent and appear as a sharp singlet. The gem-dimethyl protons (b, c) on the oxazolidine ring are diastereotopic and are expected to show two distinct singlets. The N-methyl (d) and O-methyl (e) groups of the Weinreb amide are singlets with characteristic shifts. The protons on the oxazolidine ring (f, g, h) form a complex coupled spin system (an AMX or ABX system) that will be resolved using 2D NMR.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Label | Predicted Shift (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| 1 | ~24-28 | + | gem-dimethyl (C(CH₃)₂) |

| 2 | ~28.5 | + | Boc (C(CH₃)₃) |

| 3 | ~33 | + | Weinreb N-CH₃ |

| 4 | ~58 | + | Oxazolidine -CH- (C4) |

| 5 | ~61.5 | + | Weinreb O-CH₃ |

| 6 | ~67 | - | Oxazolidine -CH₂- (C5) |

| 7 | ~80.5 | None | Boc -C(CH₃)₃ |

| 8 | ~94.5 | None | Oxazolidine gem-dimethyl C (C2) |

| 9 | ~153 | None | Boc C=O |

| 10 | ~171 | None | Weinreb Amide C=O |

Connecting the Pieces with 2D NMR

While 1D NMR provides the list of parts, 2D NMR builds the final structure. The HMBC experiment is the cornerstone of this process, establishing key long-range connections.

Caption: Key HMBC correlations for structural confirmation.

-

H(h) to C10 (Amide C=O): This correlation is vital. It connects the oxazolidine ring at the C4 position directly to the Weinreb amide carbonyl, confirming the substituent's location.

-

H(a) to C9 (Boc C=O): This confirms the connectivity of the t-butyl group to the Boc carbonyl.

-

H(d) to C10 (Amide C=O): This links the N-methyl group to the Weinreb amide.

Chiral Chromatography: Verifying Stereochemical Integrity

The final piece of the puzzle is to confirm the stereochemical purity of the compound. While the synthesis is expected to retain the (S)-configuration from L-serine, certain reaction conditions can lead to partial or complete racemization.[2] Chiral HPLC is the definitive method for this verification.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are excellent starting points for N-Boc protected amino acid derivatives.[8]

-

Mobile Phase: Begin with a mobile phase of hexane and isopropanol, as this is common for normal-phase chiral separations. Adjust the ratio to optimize resolution. Volatile buffers like ammonium acetate can be added for compatibility with LC/MS.[9]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (the amide and carbamate chromophores will absorb UV light).

-

Validation (Optional): If available, analyze a racemic standard (synthesized from D,L-serine) to confirm the separation of the two enantiomers and identify the retention time of the (R)-enantiomer.

Data Interpretation

For a successful, enantiopure synthesis, the chromatogram should show a single, sharp peak. The presence of a second peak would indicate racemization, and the peak areas could be used to calculate the enantiomeric excess (ee).

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a logical and systematic application of modern analytical techniques. HRMS establishes the correct molecular formula, C₁₃H₂₄N₂O₅. An exhaustive analysis of 1D and 2D NMR spectra confirms the atomic connectivity, definitively placing the Weinreb amide at the C4 position of the Boc-protected oxazolidine ring. Finally, chiral HPLC verifies the integrity of the (S)-stereocenter. This integrated approach, where each piece of data corroborates the others, provides an unambiguous and self-validating proof of structure, meeting the highest standards of scientific and regulatory scrutiny.

References

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1531-1537. [Link]

-

Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1999). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 64(6), 1823–1830. [Link]

-

ChemUniverse. This compound. [Link]

-

ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 64(6), 1823–1830. [Link]

-

Jayachandran, L. G., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(30), 3759-3767. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Local Pharma Guide. This compound. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Semantic Scholar. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

-

Beilstein Journals. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

-

Koppen, A. (2001). Weinreb amides. Current Organic Synthesis, 30(12), 25. [Link]

-

DrugFuture. Garner's Aldehyde. [Link]

-

ResearchGate. Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes. [Link]

-

ResearchGate. Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. [Link]

-

Royal Society of Chemistry. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. [Link]

-

University of Wisconsin–Madison Libraries. Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. [Link]

-

Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Glycogen Bioscience. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. [Link]

-

National Institutes of Health. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. Chiral Garner's aldehyde‐induced asymmetric synthesis of monofluorophosphonomethyl‐(R)‐serine derivative. [Link]

-

Beilstein-Institut. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

-

Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). [Link]

-

Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Physical Properties of Boc-Protected Serinal Derivatives

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl (Boc) protected serinal and its derivatives are foundational chiral building blocks in modern synthetic and medicinal chemistry. Their unique trifunctional nature—a protected amine, a reactive aldehyde, and a hydroxyl group precursor—makes them indispensable for the asymmetric synthesis of complex molecules, including peptide-based therapeutics, unnatural amino acids, and various bioactive heterocycles. The physical properties of these reagents are not merely datasheet entries; they are critical parameters that dictate their storage, handling, reaction setup, purification, and ultimately, the success of a synthetic campaign. This guide provides a comprehensive examination of the core physical and spectroscopic properties of key Boc-protected serine derivatives, grounded in field-proven insights and established analytical methodologies. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to leverage these versatile synthons with precision and confidence.

Chapter 1: The Synthetic & Strategic Importance of Boc-Serinal Derivatives

The value of Boc-serinal derivatives stems from their role as chiral synthons, primarily derived from the natural amino acid L-serine. The Boc group provides robust protection for the amine that is stable under a wide range of nucleophilic and basic conditions, yet is readily cleaved under mild acidic conditions.[][2] This acid-lability is a cornerstone of its utility in multi-step synthesis, particularly in peptide synthesis.[2][3]

Key derivatives discussed in this guide include:

-

Boc-L-Serine (Boc-Ser-OH): The parent amino acid, from which other derivatives are often synthesized.

-

Boc-L-Serinal Acetonide: A highly valuable intermediate where the hydroxyl and amine groups are locked in a cyclic acetonide, enhancing stability and directing stereochemical outcomes. Its synthesis from ester precursors is a well-established procedure.[4]

-

Boc-Serinol: The corresponding amino alcohol, resulting from the reduction of the carboxylic acid or its ester.

-

Boc-L-Serine Methyl Ester (Boc-Ser-OMe): An esterified derivative often used as a precursor for reduction to the aldehyde or for peptide coupling.

The strategic choice to use these derivatives is often driven by the need to introduce a specific stereocenter into a target molecule, a critical consideration in pharmacology where enantiomers can have vastly different biological activities.[5][]

Chapter 2: Core Physical Properties: A Quantitative Overview

Understanding the fundamental physical properties of these derivatives is the first step in successful experimental design. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and methods for accurate quantification.

Data Presentation: Summary of Physical Properties

| Property | Boc-L-Serine (Boc-Ser-OH) | Boc-L-Serine Methyl Ester | N-Boc-Serinol |

| Molecular Formula | C₈H₁₅NO₅[7] | C₉H₁₇NO₅[8] | C₈H₁₇NO₄[9][10] |

| Molecular Weight | 205.21 g/mol [11][12] | 219.23 g/mol [8] | 191.22 g/mol [10][13] |

| Appearance | White to light brown powder[7][14] | Not explicitly stated, likely solid or oil | Solid[13] |

| Melting Point | 90 - 94 °C[7], 91 °C (dec.)[12][14] | Not specified | 85 - 89 °C[13] |

| Solubility Profile | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone.[14] Slightly soluble in water.[15] Insoluble in petroleum ether.[16] | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone.[15] Slightly soluble in water.[15] | Not explicitly detailed, but structure suggests good solubility in polar organic solvents. |

| Optical Rotation | [a]D²⁰ = -8.5 ± 2º (c=3 in H₂O)[7] | [α]20/D −18°, c = 5 in methanol[17] | Not specified |

| Density | Not specified | 1.082 g/mL at 25 °C[15][17] | Not specified |

Causality Behind the Properties: The physical properties are a direct reflection of the molecular structure. The presence of the polar hydroxyl and carboxylic acid/ester groups in conjunction with the hydrogen-bonding capability of the N-H group makes these molecules soluble in a range of polar organic solvents. The bulky, non-polar tert-butyl group of the Boc protectorate imparts solubility in less polar solvents like dichloromethane and ethyl acetate, which is highly advantageous for both reaction and purification (e.g., extraction).[16][18] Their relatively low melting points and solid nature are typical for moderately sized, protected amino acid derivatives.

Chapter 3: Spectroscopic Characterization: The Fingerprint of Boc-Serinal Derivatives

Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of Boc-serinal derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

-

N-H Stretch: A moderate absorption is typically observed in the 3200-3400 cm⁻¹ region, characteristic of the carbamate N-H bond.

-

C-H Stretch: Strong absorptions from the aliphatic C-H bonds of the Boc group and the serine backbone appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[19][20]

-

C=O Stretch (Carbamate): A very strong and characteristic absorption appears around 1680-1720 cm⁻¹. This is a key diagnostic peak for a Boc-protected amine.[21]

-

O-H Stretch: A broad absorption in the 3200-3600 cm⁻¹ region indicates the presence of the hydroxyl group. In the case of Boc-Ser-OH, this will overlap with the N-H stretch and the carboxylic acid O-H stretch.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region are indicative of the C-O bonds in the carbamate, alcohol, and ester/acid functionalities.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, allowing for unambiguous confirmation of the compound's constitution.

¹H NMR Spectroscopy:

-

Boc Group (-C(CH₃)₃): A large, sharp singlet integrating to 9 protons is observed in the highly shielded region of the spectrum, typically around δ 1.4-1.5 ppm . This is the most prominent and unmistakable signal for a Boc-protected compound.[17]

-

Alpha-Proton (-CH(NHBoc)-): This proton, attached to the chiral center, typically appears as a multiplet around δ 4.0-4.4 ppm . Its coupling to the side-chain protons and the N-H proton can provide conformational information.

-

Side-Chain Protons (-CH₂OH): The two diastereotopic protons on the beta-carbon appear as distinct multiplets, usually in the δ 3.8-4.0 ppm range.[17]

-

N-H Proton (-NHBoc): This proton often appears as a broad singlet or a doublet (if coupled to the alpha-proton) between δ 5.0-5.6 ppm .[17] Its chemical shift can be highly dependent on solvent and concentration.

-

Methyl Ester (-OCH₃): For derivatives like Boc-L-serine methyl ester, a sharp singlet integrating to 3 protons will be present around δ 3.7-3.8 ppm .[17]

Chapter 4: Stability, Storage, and Handling: Ensuring Reagent Integrity

The utility of a reagent is directly tied to its stability. Improper storage or handling can lead to degradation, compromising experimental outcomes.

-

Chemical Stability: The Boc group is the most chemically sensitive part of the molecule. It is readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, HCl) but is stable to a wide range of basic and nucleophilic conditions.[][3] This differential stability is the basis for its use as an orthogonal protecting group.

-

Thermal Stability: While generally stable at ambient temperatures, thermolytic deprotection of N-Boc groups can occur at elevated temperatures (e.g., >200 °C), often in the absence of an acid catalyst.[22] For standard laboratory practice, excessive heating should be avoided unless deprotection is intended.

-

Recommended Storage: To minimize degradation from residual moisture or acidic impurities, Boc-serinal derivatives should be stored in a cool, dry environment, typically at 0 - 8 °C .[7]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be used. Some derivatives are classified as eye irritants.[10][13]

Chapter 5: Methodologies for Quality Control & Characterization

Protocols must be self-validating systems. The following methodologies provide a framework for the in-house characterization and quality control of Boc-serinal derivatives.

Experimental Protocols

Protocol 5.1: Determination of Melting Point

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Load a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range provides an indication of purity; pure compounds typically have a sharp melting range of <2 °C.

Protocol 5.2: Acquisition of an ATR-IR Spectrum

-

Background: With the Attenuated Total Reflectance (ATR) crystal clean, run a background scan.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands as detailed in Chapter 3.

Protocol 5.3: Chiral Purity Analysis by HPLC Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. It physically separates the enantiomers, allowing for their direct quantification. The choice of a chiral stationary phase (CSP) is critical; polysaccharide-based columns are often effective for N-protected amino acid derivatives.[23]

-

Instrumentation: HPLC system with a UV detector (detection wavelength typically 210-220 nm).

-

Chiral Column: A suitable CSP, such as a CHIRALPAK® IA or IC column.[23]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane/isopropanol or similar normal-phase solvents. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Accurately prepare a solution of the Boc-serinal derivative in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Standard Preparation: Prepare a solution of the corresponding racemic (D/L) mixture to confirm the identity and elution order of the two enantiomer peaks.

-

Injection & Run: Inject the sample and the racemic standard onto the column and run the chromatogram.

-

Data Analysis: Integrate the peak areas for both the major (L- or D-) enantiomer and the minor (unwanted) enantiomer.

-

Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 For pharmaceutical applications, the desired purity is often >99.5% ee.[5][24]

Mandatory Visualizations

Caption: High-level workflow for the synthesis and purification of Boc-L-Serine.

Caption: Logical workflow for the full characterization of a Boc-serinal derivative.

Chapter 6: The Criticality of Chiral Purity in Drug Development

For drug development professionals, the physical property of "chiral purity" is paramount. The stereochemical integrity of starting materials like Boc-serinal derivatives directly impacts the purity of the final active pharmaceutical ingredient (API).[5] The presence of even small amounts of the undesired enantiomer can lead to the formation of diastereomeric impurities in the final drug substance.[23]

Why it Matters:

-

Pharmacological Activity: Diastereomeric impurities may have different, reduced, or even antagonistic pharmacological effects, lowering the drug's efficacy.

-

Toxicology: The unwanted isomer could exhibit a different toxicological profile, posing a safety risk to patients.

-

Regulatory Scrutiny: Regulatory agencies worldwide mandate strict control over stereoisomeric impurities. Failure to control chiral purity can lead to significant delays or rejection of a drug candidate.

Therefore, the rigorous application of analytical methods like chiral HPLC is not merely an academic exercise but a critical component of risk mitigation and quality assurance in the pharmaceutical industry.

References

-

Chemcasts. (n.d.). BOC-L-serine (CAS 3262-72-4) Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-serinol. Retrieved from [Link]

-

iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. Retrieved from [Link]

-

Meffre, P., et al. (n.d.). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Boc-L-serine, 99% 3262-72-4 India. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-L-serine methyl ester. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN104326943A - Method for preparing Boc-L-serine.

-

National Center for Biotechnology Information. (n.d.). N-Boc-serinol. PubChem. Retrieved from [Link]

-

Avenoza, A., et al. (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Scilit. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 31). common absorbances in infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. N-Boc-serinol | C8H17NO4 | CID 10631565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Boc-L-serine, 99% 3262-72-4 India [ottokemi.com]

- 13. N-Boc-serinol 97 125414-41-7 [sigmaaldrich.com]

- 14. BOC-L-Serine | 3262-72-4 [chemicalbook.com]

- 15. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]

- 18. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, also known by its systematic name (S)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate, is a highly valuable chiral intermediate in modern organic synthesis. Its structure combines the robust protection of a Boc group and an oxazolidine ring, derived from L-serine, with the versatile reactivity of a Weinreb amide. This unique combination makes it a sought-after precursor for the asymmetric synthesis of complex molecules, particularly in the field of drug discovery and development. The Weinreb amide functionality provides a stable yet reactive handle for the introduction of various carbon nucleophiles, allowing for the controlled formation of chiral ketones, which are key synthons in the preparation of numerous bioactive compounds. This guide provides an in-depth analysis of its commercial availability, a detailed protocol for its synthesis, and an exploration of its applications.

Commercial Availability

This compound is commercially available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial studies to larger batches for scale-up operations. The typical purity offered is ≥95%. When sourcing this compound, it is crucial to verify the CAS number, which is 122709-21-1 .

Below is a summary of notable suppliers:

| Supplier | Product Name | Purity | Additional Information |

| ChemUniverse | This compound | 95% | Available in various pack sizes from 250mg to 5g, with bulk quotes available upon request.[1] |

| Amadis Chemical | This compound | N/A | Listed in their product catalog. |

| Skyrun Industrial Co. | This compound | N/A | Listed as a product offering. |

| chemPUR | (S)-tert-Butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate | 95+% | Offered as a high-purity reagent. |

Synthesis Protocol: From Carboxylic Acid to Weinreb Amide

The most direct and reliable method for the synthesis of this compound is through the formation of a Weinreb-Nahm amide from its corresponding carboxylic acid, (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. This transformation is a cornerstone of modern organic synthesis, valued for its high yield and the stability of the resulting amide to a wide range of reagents.[2]

Experimental Workflow: Weinreb Amidation

Caption: Synthetic workflow for the preparation of the target Weinreb amide.

Step-by-Step Methodology

This protocol is a robust procedure for the synthesis of the title compound, leveraging common peptide coupling reagents to ensure high efficiency and optical purity.

-

Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution of Starting Materials: To the flask, add (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and a suitable coupling agent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.). Dissolve the solids in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). The choice of solvent will depend on the solubility of the starting materials and the chosen coupling reagent.

-

Addition of Base: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.) or N-methylmorpholine (NMM) (2.5 eq.), dropwise. The base is crucial for neutralizing the hydrochloride salt of the amine and facilitating the coupling reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid), saturated aqueous sodium bicarbonate, and brine. This washing sequence removes unreacted starting materials, coupling byproducts, and the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality Behind Experimental Choices

-

Choice of Coupling Reagent: Modern peptide coupling reagents like HATU or EDC/HOBt are preferred over older methods (e.g., acid chlorides) as they operate under mild conditions, minimizing the risk of racemization of the chiral center.[3][4]

-

Inert Atmosphere and Anhydrous Conditions: These precautions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents, which would lead to lower yields.

-

Use of a Non-Nucleophilic Base: DIPEA and NMM are sterically hindered bases that are effective at scavenging protons without competing as nucleophiles in the coupling reaction.

-

Controlled Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and prevent side reactions.

Applications in Drug Development and Asymmetric Synthesis

While specific applications of this compound are not extensively documented in publicly available literature, its utility can be confidently inferred from its chemical nature as a chiral Weinreb amide.

Precursor to Chiral Ketones

The primary application of Weinreb amides is in the synthesis of ketones. They react cleanly with one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate which does not collapse until acidic workup. This prevents the common problem of over-addition to form tertiary alcohols, which is often observed with other carboxylic acid derivatives like esters or acid chlorides.[2] This allows for the synthesis of a wide array of chiral ketones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Role as a Chiral Building Block

The oxazolidine ring is derived from the chiral pool, in this case, L-serine. This imparts a defined stereochemistry at the C4 position, making the molecule a valuable chiral building block. The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of chiral intermediates like the title compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). A related compound has been used as an intermediate in the synthesis of the anticonvulsant drug Lacosamide, highlighting the importance of such chiral synthons in drug manufacturing.[5]

Potential in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for binding to a biological target. The oxazolidine scaffold, decorated with the Weinreb amide, can be considered a valuable fragment that can be elaborated into more potent lead compounds. The ability to easily convert the Weinreb amide into a ketone allows for the straightforward introduction of diverse chemical functionalities, facilitating structure-activity relationship (SAR) studies.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block of significant value to the scientific research community, particularly those in the fields of organic synthesis and drug development. Its utility as a precursor to chiral ketones, combined with its inherent stereochemical purity, makes it an important tool for the construction of complex molecular architectures. The synthetic protocol outlined in this guide provides a reliable and efficient method for its preparation, enabling researchers to leverage its full potential in their synthetic endeavors.

References

- Weinreb, S. M.; Nahm, S. N,O-dimethylhydroxylamides: a new reagent for the synthesis of ketones. Tetrahedron Letters, 1981, 22 (39), 3815-3818.

-

ChemUniverse. This compound. [Link]

-

Immunomart. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. [Link]

-

Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). [Link]

-

Glycogen Bioscience. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. [Link]

-

National Center for Biotechnology Information. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ResearchGate. (PDF) An efficient conversion of carboxylic acids into Weinreb amides. [Link]

-

Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

-

Ottokemi. Speciality Chemicals Product List. [Link]

-

Chem-Space. Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. [Link]

-

Skyrun Industrial Co.Limited. Product Catalog. [Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH. Product Catalog. [Link]

-

PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. [Link]

-

PubChem. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-. [Link]

- Google Patents.

-

PubChem. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (A+-)-. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Introduction to chiral oxazolidine building blocks in synthesis

An In-Depth Technical Guide to Chiral Oxazolidinone Building Blocks in Synthesis

Introduction: The Bedrock of Asymmetric Control

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the fields of medicinal chemistry and materials science. While catalytic asymmetric methods have seen a meteoric rise, the reliability and predictability of substrate-controlled strategies remain indispensable. Among these, the use of chiral auxiliaries—temporary chiral scaffolds covalently attached to a substrate to direct a stereoselective reaction—stands as a robust and powerful tool.[1][2]

First disclosed by David A. Evans and his colleagues in the early 1980s, chiral oxazolidinones have emerged as one of the most effective and widely utilized classes of chiral auxiliaries.[3][4] Their enduring prevalence stems from a combination of factors: they are readily prepared from inexpensive chiral amino acids, they reliably induce high levels of stereocontrol in a wide array of carbon-carbon bond-forming reactions, the stereochemical outcome is highly predictable, and they can be non-destructively cleaved under mild conditions to reveal a variety of useful functional groups.[1][5] This guide provides a detailed exploration of the synthesis, mechanistic underpinnings, and strategic application of these cornerstone building blocks.

Part 1: Synthesis and Preparation of the Chiral Auxiliary

The most common and economically viable route to chiral oxazolidinones begins with naturally abundant α-amino acids, which provide the initial stereocenter.[6] The general strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization with a carbonylating agent.

Workflow for Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

Caption: General synthesis workflow from an amino acid to a chiral oxazolidinone.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

This two-step protocol is adapted from established, scalable methods.[6]

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

-

To a stirred suspension of L-phenylalanine (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours to form the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the resulting crude ester hydrochloride in a methanol/water solution.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 3-4 equiv.) portion-wise, controlling the gas evolution.

-

After the addition is complete, stir the reaction at room temperature overnight.

-

Concentrate the mixture in vacuo, and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (S)-phenylalaninol, which is often used in the next step without further purification.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

-

Combine the crude (S)-phenylalaninol (1 equiv.) and diethyl carbonate (2-3 equiv.).

-

Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1 equiv.).

-

Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. The reaction can often be performed neat (without solvent).[6]

-

Cool the reaction mixture and purify the product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford the pure oxazolidinone auxiliary.

Part 2: Core Applications in Asymmetric Synthesis

The power of the oxazolidinone auxiliary is realized after its acylation to form an N-acyloxazolidinone. This imide serves as the substrate for a host of highly diastereoselective transformations.

Acylation: Preparing the Substrate

The auxiliary is acylated by deprotonation with a strong base like n-butyllithium followed by reaction with an acid chloride.[7] A milder, operationally simpler method uses an anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8]

Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a foundational application, enabling the synthesis of α-chiral carboxylic acid derivatives.[5][9]

Causality of Stereocontrol: The high diastereoselectivity is a direct consequence of the formation of a rigid, chelated (Z)-enolate upon deprotonation with a base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[10][11] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) then effectively shields the top face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered bottom face, leading to a single major diastereomer.[5][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. [PDF] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Synthesis of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: A Key Chiral Intermediate

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a deep dive into the rationale behind the chosen synthetic strategy and experimental parameters.

Introduction: The Significance of a Chiral Scaffold

This compound belongs to a class of compounds prized for their stereochemical integrity and versatility in asymmetric synthesis. The oxazolidine ring, derived from a natural amino acid, provides a rigid and predictable chiral environment, while the N-Boc protecting group and the Weinreb amide functionality offer orthogonal handles for further chemical manipulation. This guide will elucidate a common and efficient route to this target molecule, starting from the readily available and inexpensive chiral pool starting material, L-serine.

The Synthetic Blueprint: A Two-Part Strategy

The synthesis is logically divided into two key stages. The first stage focuses on the construction of the core chiral scaffold, (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid, from L-serine. The second stage details the conversion of this carboxylic acid intermediate into the target Weinreb amide.

Figure 1: Overall synthetic workflow for this compound.

Part A: Construction of the Chiral Oxazolidine Core

The journey from L-serine to the key carboxylic acid intermediate involves two critical protective group manipulations.

Starting Material Analysis: L-Serine

L-serine is an ideal starting material due to its natural abundance, low cost, and inherent chirality. The primary amino group and the carboxylic acid provide the necessary handles for the subsequent transformations, while the primary hydroxyl group is key to forming the oxazolidine ring.

| Property | Value |

| Molecular Formula | C₃H₇NO₃ |

| Molecular Weight | 105.09 g/mol |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Amino, Carboxyl, Hydroxyl |

Step 1: N-Boc Protection of L-Serine

The first step is the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine in subsequent steps.[1]

-

Rationale for Boc Protection: The Boc group is stable under a wide range of reaction conditions, particularly those involving nucleophiles and mild bases.[1] Its removal under acidic conditions provides an orthogonal deprotection strategy to other potential protecting groups. The use of di-tert-butyl dicarbonate (Boc₂O) is common due to its ease of handling and the benign nature of its byproducts (tert-butanol and CO₂).[2]

Experimental Protocol: N-Boc Protection

-

Dissolve L-serine in an appropriate solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate nucleophilic attack.[3]

-

Cool the reaction mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an acidic workup to protonate the carboxylate and extract the N-Boc-L-serine product into an organic solvent.

Step 2: Formation of the Dimethyloxazolidine Ring

With the amino group protected, the next step is the formation of the oxazolidine ring through the reaction of the hydroxyl and carboxylic acid groups with an acetone equivalent. This transformation simultaneously protects the hydroxyl group and the carboxylic acid (as part of the heterocyclic ring system) and introduces the dimethyl substituents characteristic of the target molecule's scaffold.

-

Rationale for Acetonide Formation: The formation of the 2,2-dimethyloxazolidine ring is a facile method for protecting both the hydroxyl and the N-Boc protected amino group in a single step.[4] This is typically achieved using 2,2-dimethoxypropane in the presence of a catalytic amount of a Lewis or Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[3] This method is efficient and generally proceeds in high yield.

Experimental Protocol: Oxazolidine Formation

-

Suspend N-Boc-L-serine in a suitable aprotic solvent like benzene or dichloromethane.[3]

-

Add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid, with an organic solvent and purify by crystallization or chromatography.

Part B: Weinreb Amide Synthesis

The final stage of the synthesis is the conversion of the carboxylic acid to the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents to yield ketones without the common over-addition to form tertiary alcohols.[5][6]

Step 3: Coupling to Form the Weinreb Amide

This step involves the activation of the carboxylic acid and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Rationale for Coupling Agent Selection: A variety of coupling reagents can be employed for this transformation.[7] N,N'-Carbonyldiimidazole (CDI) is an excellent choice as it activates the carboxylic acid by forming a reactive acylimidazolide intermediate, and the byproducts are imidazole and carbon dioxide, which are easily removed.[7] Other common coupling reagents include dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P).[7] The choice of coupling agent can depend on factors such as scale, desired purity, and ease of byproduct removal.

Experimental Protocol: Weinreb Amide Formation

-

Dissolve (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or THF.

-

Add N,N'-Carbonyldiimidazole (CDI) and stir at room temperature to allow for the formation of the acylimidazolide intermediate.

-

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with a non-nucleophilic base like N-methylmorpholine (NMM) in dry DCM.[7]

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove any remaining reagents and byproducts.

-

Extract the final product, this compound, with an organic solvent and purify by column chromatography.

Summary of Key Reagents and Their Functions

| Reagent | Function |

| L-Serine | Chiral starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent for the amino group |

| Base (e.g., NaOH, Et₃N) | Deprotonates the amino group for Boc protection |

| 2,2-Dimethoxypropane | Forms the dimethyloxazolidine ring |

| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst for oxazolidine formation |

| N,O-Dimethylhydroxylamine hydrochloride | Source of the N-methoxy-N-methylamine for Weinreb amide formation |

| Coupling Agent (e.g., CDI, DCC) | Activates the carboxylic acid for amidation |

| Non-nucleophilic base (e.g., NMM) | Neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine |

Conclusion

The synthesis of this compound from L-serine is a robust and well-established process that leverages fundamental principles of protecting group chemistry and amide bond formation. By understanding the rationale behind each step and the choice of reagents, researchers can confidently and efficiently produce this valuable chiral intermediate for a wide range of applications in modern organic synthesis.

References

-

Garner, P. (1984). A convenient, enantiomerically pure, and configurationally stable building block for the synthesis of amino-sugars and other nitrogen containing targets. Tetrahedron Letters, 25(51), 5855-5858. [Link]

-

Pattar, S. et al. (2015). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Synthetic Communications, 45(16), 1899-1907. [Link]

-

Koskinen, A. M. P. et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]

-

Glycogen Bioscience. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. [Link]

-

Merck Index. Garner's Aldehyde. [Link]

-

Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). [Link]

- Burke, S. D., & Sam, J. W. (2011). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reductive Amination Strategy. Part II. Progress Toward the Total Synthesis of Phorboxazole A. University of Wisconsin-Madison.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]

-

Shiozaki, M. (1990). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Carbohydrate Research, 203, 299-304. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8350. [Link]

-

Zhang, Y. et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

-

National Center for Biotechnology Information. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. PubChem Compound Summary for CID 179824. [Link]

-

Wang, Y. et al. (2015). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate. Advanced Materials Research, 1092-1093, 755-758. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability and storage conditions for (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

An In-depth Technical Guide to the Stability and Storage of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Introduction

This compound is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a Boc-protected amine, an oxazolidine ring, and a Weinreb amide moiety makes it a versatile intermediate in the synthesis of complex molecules. However, the very functionalities that impart its synthetic utility also render it susceptible to specific degradation pathways. Understanding the chemical stability of this molecule and establishing appropriate storage conditions are paramount to ensuring its integrity, purity, and performance in subsequent synthetic steps. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its proper storage and handling.

Molecular Structure and Key Functional Groups

The stability of this compound is intrinsically linked to its constituent functional groups: the N-Boc protecting group, the 2,2-dimethyloxazolidine ring, and the N-methoxy-N-methylamide (Weinreb amide).

Caption: Key functional groups of the target molecule.

Factors Influencing Chemical Stability

The presence of multiple reactive centers in the molecule dictates its susceptibility to various environmental factors. The primary degradation pathways are anticipated to be hydrolytic, driven by acid and moisture.

pH and Hydrolytic Stability

Acidic Conditions: The N-tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[1][2][3] Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the fragmentation of the carbamate into a stable tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine.[1][2]

Simultaneously, the oxazolidine ring is susceptible to acid-catalyzed hydrolysis.[4][5] This reaction is essentially the reverse of its formation, yielding the corresponding β-amino alcohol and an aldehyde or ketone. The presence of substituents on the oxazolidine ring can influence the rate of this hydrolysis.[6]

Basic Conditions: The N-Boc group is generally stable to basic hydrolysis and many nucleophiles.[1] Similarly, while amides can be hydrolyzed under strong basic conditions, the Weinreb amide is relatively robust. The oxazolidine ring is also more stable under basic to neutral conditions compared to acidic environments.

Thermal Stability

Elevated temperatures can promote the degradation of the molecule. Thermal deprotection of N-Boc groups is a known synthetic procedure, often requiring high temperatures.[7][8] Long-term exposure to even moderately elevated temperatures during storage could lead to a gradual loss of the Boc protecting group.

Oxidative Stability

While the primary functional groups are not inherently strong redox centers, related oxazolidinone structures have been shown to undergo oxidative degradation.[9] The reaction pathways can be influenced by pH, metal ions, and the presence of oxidizing agents. Therefore, exposure to strong oxidizing agents should be avoided.

Photostability